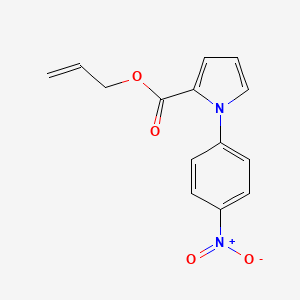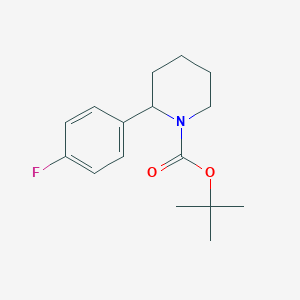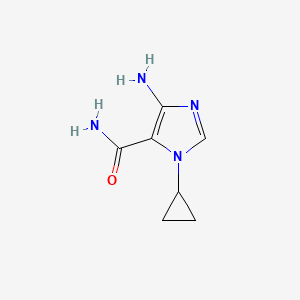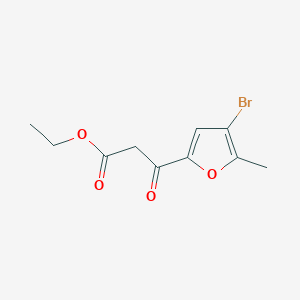
Ethyl 3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate is an organic compound featuring a furan ring substituted with a bromine atom and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate typically involves the following steps:
Bromination of 5-methylfuran: The starting material, 5-methylfuran, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-5-methylfuran.
Esterification: The brominated furan is then subjected to esterification with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction yields Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The furan ring can be oxidized to yield various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Substituted furans with different functional groups.
Reduction: Alcohol derivatives of the original compound.
Oxidation: Oxidized furan derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: May be used in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate: Lacks the bromine atom, leading to different reactivity.
Ethyl 3-(4-chloro-5-methylfuran-2-yl)-3-oxopropanoate: Contains a chlorine atom instead of bromine, affecting its chemical properties.
Uniqueness
Ethyl3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C10H11BrO4 |
|---|---|
Molekulargewicht |
275.10 g/mol |
IUPAC-Name |
ethyl 3-(4-bromo-5-methylfuran-2-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H11BrO4/c1-3-14-10(13)5-8(12)9-4-7(11)6(2)15-9/h4H,3,5H2,1-2H3 |
InChI-Schlüssel |
XZHGPGIIOUYAOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)C1=CC(=C(O1)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


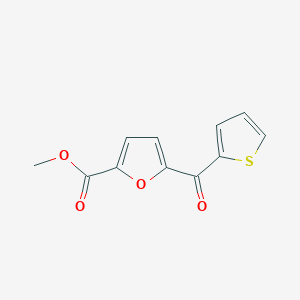
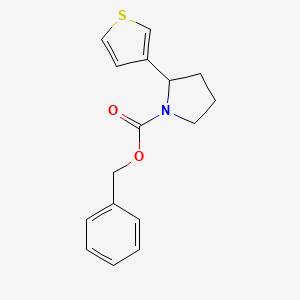
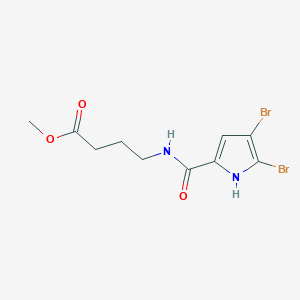
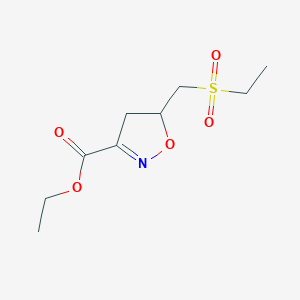

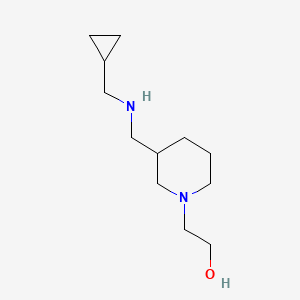
![2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine](/img/structure/B11795011.png)

